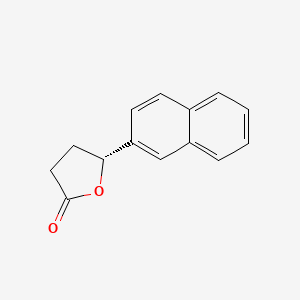
2(3H)-Furanone, dihydro-5-(2-naphthalenyl)-, (5R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(3H)-Furanone, dihydro-5-(2-naphthalenyl)-, (5R)- is a chemical compound that belongs to the class of furanones Furanones are known for their diverse biological activities and are often found in natural products
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, dihydro-5-(2-naphthalenyl)-, (5R)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of naphthalene derivatives and furanone precursors in the presence of catalysts to facilitate the cyclization process. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
2(3H)-Furanone, dihydro-5-(2-naphthalenyl)-, (5R)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the furanone ring to a more saturated structure.
Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce more saturated furanone derivatives.
科学的研究の応用
2(3H)-Furanone, dihydro-5-(2-naphthalenyl)-, (5R)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which 2(3H)-Furanone, dihydro-5-(2-naphthalenyl)-, (5R)- exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
2-Furaldehyde: Another furanone derivative with different substituents.
2-Acetylpyrrole: A compound with a similar furanone ring but different functional groups.
2-Methylpyrazine: A heterocyclic compound with structural similarities.
Uniqueness
2(3H)-Furanone, dihydro-5-(2-naphthalenyl)-, (5R)- is unique due to its specific naphthalene substituent, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
163342-27-6 |
|---|---|
分子式 |
C14H12O2 |
分子量 |
212.24 g/mol |
IUPAC名 |
(5R)-5-naphthalen-2-yloxolan-2-one |
InChI |
InChI=1S/C14H12O2/c15-14-8-7-13(16-14)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,13H,7-8H2/t13-/m1/s1 |
InChIキー |
RTHDLBGPIRDCFJ-CYBMUJFWSA-N |
異性体SMILES |
C1CC(=O)O[C@H]1C2=CC3=CC=CC=C3C=C2 |
正規SMILES |
C1CC(=O)OC1C2=CC3=CC=CC=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-((E)-2-(2-(Dimethylamino)-3-[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-YL)ethenyl)-1,3,3-trimethyl-3H-indolium tetrafluoroborate](/img/structure/B12565945.png)
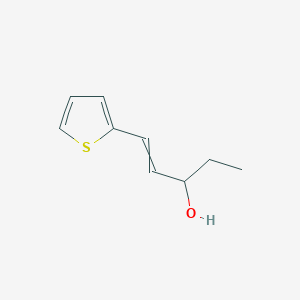
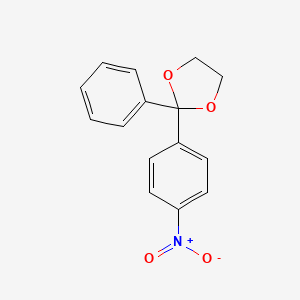
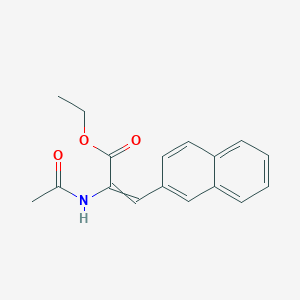
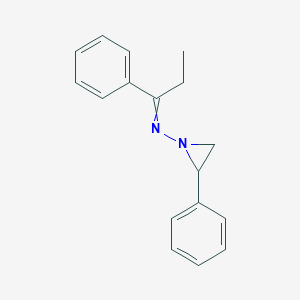

![lithium;[3,5-bis(trimethylsilylmethyl)benzene-4-id-1-yl]methyl-trimethylsilane](/img/structure/B12565991.png)
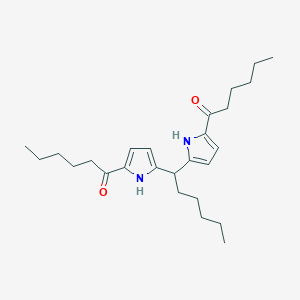
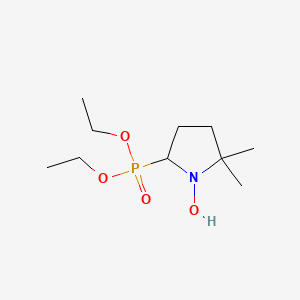
![6-{[2-(Dimethylamino)ethyl]amino}-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B12566009.png)


acetyl fluoride](/img/structure/B12566023.png)
